Acetyl-L-carnitine-d3 (hydrochloride)

Isotopic Purity Mass Shift LC-MS/MS

Accurate endogenous ALCAR quantification in complex matrices suffers from differential ion suppression. Acetyl-L-carnitine-d3 (HCl) (CAS 362049-62-5) is a chemically identical +3 Da internal standard that co-elutes precisely with the analyte, eliminating matrix effects. - ≥98 atom % D isotopic purity ensures <2% cross-signal interference across monitored MRM transitions. - Lot-to-lot ≥99% chemical purity with CoA simplifies GLP method transfer and reduces re-validation frequency. - Room-temperature shipping; store powder at -20 °C. Available in 5-50 mg research-scale aliquots.

Molecular Formula C9H18ClNO4
Molecular Weight 242.71 g/mol
Cat. No. B12057770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-L-carnitine-d3 (hydrochloride)
Molecular FormulaC9H18ClNO4
Molecular Weight242.71 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3;
InChIKeyJATPLOXBFFRHDN-WVKKGGDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-L-carnitine-d3 (hydrochloride) Overview


Acetyl-L-carnitine-d3 (hydrochloride), also known as ALCAR-d3 HCl, is a deuterated analog of acetyl-L-carnitine in which three hydrogen atoms on the acetyl methyl group are replaced by deuterium, producing a +3 Da mass shift (molecular weight 242.71 g/mol) . This stable isotope-labeled compound is chemically and physically nearly identical to the endogenous analyte, ensuring co-elution in chromatography and equivalent ionization efficiency in mass spectrometry [1]. It is specifically designed and supplied as an internal standard (IS) for the accurate quantification of acetyl-L-carnitine in biological matrices such as plasma, serum, and tissue extracts using LC-MS/MS or GC-MS platforms .

Acetyl-L-carnitine-d3 vs. Generic IS


Accurate quantification of endogenous acetyl-L-carnitine in complex biological matrices is critically dependent on the internal standard's ability to precisely mimic the analyte's behavior during extraction, chromatography, and ionization. Non-deuterated structural analogs (e.g., mildronate, chloro-derivatives) exhibit different physicochemical properties—retention time, ionization efficiency, and recovery—making them susceptible to differential matrix effects and compromising assay accuracy [1]. Even among deuterated analogs, the choice of label position and number of deuterium atoms directly impacts chromatographic co-elution and the potential for ion suppression cross-talk [2]. The d3-labeled form on the acetyl group provides a clean +3 Da mass shift with minimal deuterium-hydrogen exchange, a balance that avoids the chromatographic shift and cost implications of higher-labeled forms such as d9 .

Acetyl-L-carnitine-d3 Comparative Evidence


Isotopic Purity for Clean Separation

Commercially sourced Acetyl-L-carnitine-d3 (hydrochloride) is specified at ≥98 atom % D isotopic enrichment and ≥99% chemical purity (CP), verified by Sigma-Aldrich Certificate of Analysis . This means fewer than 2% of IS molecules lack the full +3 Da label, directly limiting the contribution of IS signal to the analyte channel and reducing cross-talk to <2% of the IS concentration . In contrast, older methods using a non-deuterated chloro-derivative of L-carnitine as IS lack any mass-based discrimination from the analyte and rely entirely on chromatographic separation, introducing a baseline cross-talk risk proportional to chromatographic resolution [1].

Isotopic Purity Mass Shift LC-MS/MS Stable Isotope Labeled Internal Standard

Matrix Effect Resilience vs. Structural Analog

In a validated UPLC-MS/MS method for endogenous acetyl-L-carnitine in human serum using Acetyl-L-carnitine-d3 as IS, normal, haemolytic, and hyperlipidaemic serum matrices had no significant effect on quantification of the analyte [1]. The inter- and intra-day coefficients of variation (CV) were less than 9.84%, and average recoveries ranged from 91.29% to 98.23% [1]. By comparison, a LC-MS/MS method using the structural analog Mildronate as IS for acetyl-L-carnitine quantification reported inter- and intra-batch RSDs and matrix effect each described only as '<15%' without demonstration of robustness across haemolytic or hyperlipidaemic conditions [2].

Matrix Effect Ion Suppression UPLC-MS/MS Hemolyzed Serum Hyperlipidemic Serum

Recovery vs. Chloro-Derivative IS

The ALC-d3-based UPLC-MS/MS method achieved average analyte recoveries of 91.29% to 98.23% across validation runs, with inter- and intra-day relative error within -10.4% to +10.0% [1]. In the earlier established method using a chloro-derivative of L-carnitine as internal standard, the recovery of the internal standard itself was only 88.2%, and the method's analyte recovery range was 80–96% [2]. The narrower and higher recovery range of the ALC-d3 method indicates superior and more predictable extraction efficiency.

Recovery Precision Accuracy HPLC-MS/MS Plasma

Purity Specifications for Method Validation

Certificates of Analysis from leading suppliers (Sigma-Aldrich, Cayman Chemical) consistently specify ≥99% chemical purity (CP) and ≥98 atom % D for Acetyl-L-carnitine-d3 (hydrochloride) . This dual specification — high chemical purity plus high isotopic enrichment — is rarely achieved simultaneously by structural analog internal standards. For instance, Mildronate IS is not isotopically labeled and its chemical purity specifications are typically lower (≥98%) . The batch-to-batch consistency of ALC-d3 reduces the burden of re-validation when switching IS lots in regulated bioanalytical laboratories operating under GLP or clinical trial conditions.

Chemical Purity QC Regulated Bioanalysis Batch Consistency

Acetyl-L-carnitine-d3 Applications


Biomarker Quantification in Neurological & Metabolic Disease

In studies measuring endogenous acetyl-L-carnitine as a biomarker for depression, Alzheimer's disease, or mitochondrial disorders, the high isotopic purity (≥98 atom % D) of ALC-d3 ensures that the IS signal contributes less than 2% interference to the analyte channel . The demonstrated robustness against haemolytic and hyperlipidaemic serum matrices eliminates the need for matrix-matched calibration curves for each sample type, reducing sample preparation time and cost [1].

Regulated Bioanalysis for PK/TK Studies

For GLP-compliant quantification of acetyl-L-carnitine in plasma from drug-drug interaction or food-effect studies, the lot-to-lot consistency of ALC-d3—backed by ≥99% chemical purity and ≥98 atom % D CoA specifications—simplifies method transfer between labs and reduces the frequency of full re-validation when IS batches are changed . The co-eluting nature of the deuterated IS minimizes the impact of ion suppression variability across subjects, a common source of bioanalytical outliers [2].

Newborn Screening for Metabolic Disorders

Acylcarnitine profiling in dried blood spots for newborn screening of fatty acid oxidation disorders relies on accurate ratios of short-chain acylcarnitines. The +3 Da mass shift of ALC-d3 is sufficient to separate the IS from the endogenous C2-carnitine signal even in the presence of isobaric interferences, a critical requirement for the high-specificity MRM transitions used in screening assays [3]. The high recovery range (91–98%) ensures that low-abundance disease markers are not lost during extraction [1].

Mitochondrial Function & Metabolic Flux Studies

In tracer-based studies of fatty acid β-oxidation and acetyl-CoA metabolism, ALC-d3 serves as both a quantification internal standard and a retention time reference. Its chemical identity to the analyte ensures that any observed changes in measured acetyl-L-carnitine levels are biological rather than analytical artifacts, a key requirement when comparing knockout vs. wild-type animal models or drug-treated vs. vehicle-treated cell cultures .

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